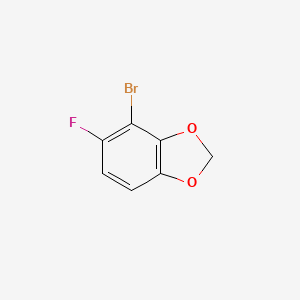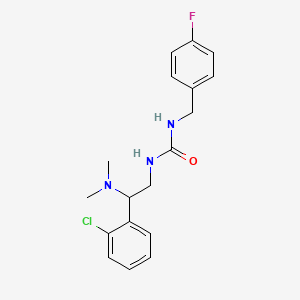
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic benefits in various diseases.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 2-chloro-N,N-dimethylethylamine with 4-fluorobenzyl isocyanate to form the intermediate, which is then reacted with N,N-dimethylformamide and 2-chlorophenyl isocyanate to form the final product.
Starting Materials
2-chloro-N,N-dimethylethylamine, 4-fluorobenzyl isocyanate, N,N-dimethylformamide, 2-chlorophenyl isocyanate
Reaction
Step 1: 2-chloro-N,N-dimethylethylamine is reacted with 4-fluorobenzyl isocyanate in the presence of a suitable solvent and a catalyst to form the intermediate., Step 2: The intermediate is then reacted with N,N-dimethylformamide and 2-chlorophenyl isocyanate in the presence of a suitable solvent and a catalyst to form the final product., Step 3: The final product is purified using standard techniques such as column chromatography or recrystallization.
Mecanismo De Acción
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea is a selective inhibitor of spleen tyrosine kinase (SYK), a key mediator of B-cell receptor signaling. By inhibiting SYK, 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea blocks the activation of B-cells, which play a critical role in the pathogenesis of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Efectos Bioquímicos Y Fisiológicos
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea has been shown to have a range of biochemical and physiological effects in preclinical studies. In cancer cells, 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea inhibits cell proliferation and induces apoptosis. In autoimmune disorders, 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea suppresses the activation of B-cells and reduces the production of autoantibodies. In inflammatory diseases, 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea reduces inflammation by blocking the activation of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for SYK, which reduces the risk of off-target effects. However, 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea also has some limitations. It has low solubility in water, which can affect its bioavailability. It also has a short half-life, which can limit its efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea. One direction is to investigate its potential therapeutic benefits in combination with other drugs or therapies. Another direction is to develop more potent and selective SYK inhibitors based on the structure of 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea in vivo.
Aplicaciones Científicas De Investigación
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea has been studied extensively for its potential therapeutic benefits in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and suppressing autoimmune responses.
Propiedades
IUPAC Name |
1-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFN3O/c1-23(2)17(15-5-3-4-6-16(15)19)12-22-18(24)21-11-13-7-9-14(20)10-8-13/h3-10,17H,11-12H2,1-2H3,(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFRNBYZHNHKGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NCC1=CC=C(C=C1)F)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

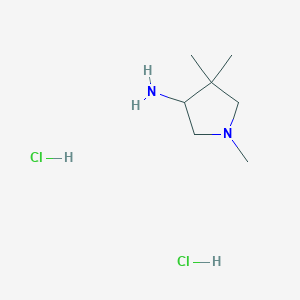
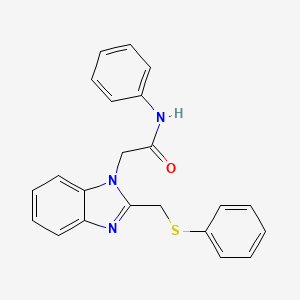
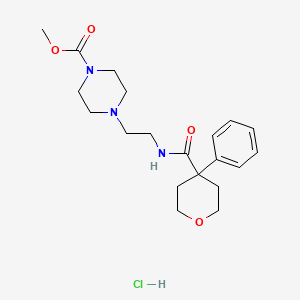
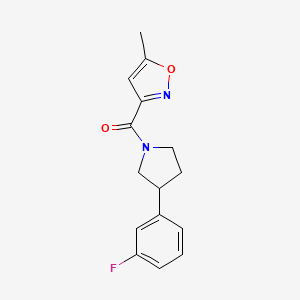
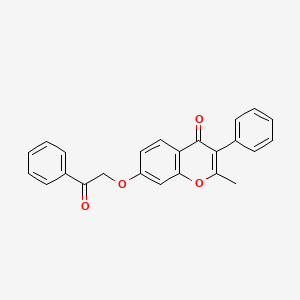
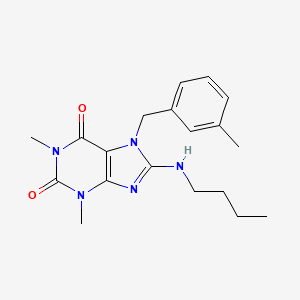
![N-([2,3'-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide](/img/structure/B2402020.png)
![2-amino-1-(furan-2-ylmethyl)-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2402021.png)
![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2402022.png)
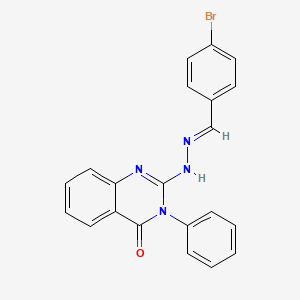
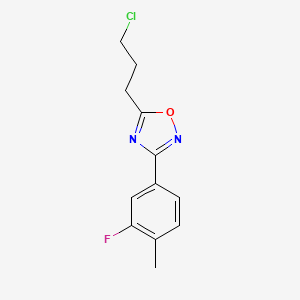
![N-(3-chlorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B2402030.png)
![5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide](/img/structure/B2402031.png)
